molecular formula C15H17N5 B7576839 N-[(5-phenyl-1H-pyrazol-4-yl)methyl]-2-pyrazol-1-ylethanamine

N-[(5-phenyl-1H-pyrazol-4-yl)methyl]-2-pyrazol-1-ylethanamine

Katalognummer B7576839
Molekulargewicht: 267.33 g/mol
InChI-Schlüssel: HUWLZZGSJKXWKY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[(5-phenyl-1H-pyrazol-4-yl)methyl]-2-pyrazol-1-ylethanamine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as PZM21, and it has been synthesized using a unique method that involves multiple steps.

Wirkmechanismus

N-[(5-phenyl-1H-pyrazol-4-yl)methyl]-2-pyrazol-1-ylethanamine acts as a selective mu-opioid receptor agonist. When it binds to the mu-opioid receptors in the brain and spinal cord, it activates a signaling pathway that leads to the inhibition of pain signals. This inhibition results in pain relief.
Biochemical and Physiological Effects:
N-[(5-phenyl-1H-pyrazol-4-yl)methyl]-2-pyrazol-1-ylethanamine has been found to have fewer side effects compared to traditional opioid drugs. It does not cause respiratory depression, which is a common side effect of traditional opioids. Additionally, N-[(5-phenyl-1H-pyrazol-4-yl)methyl]-2-pyrazol-1-ylethanamine does not produce the same level of tolerance and dependence that traditional opioids do.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using N-[(5-phenyl-1H-pyrazol-4-yl)methyl]-2-pyrazol-1-ylethanamine in lab experiments include its potential therapeutic applications in pain management and its fewer side effects compared to traditional opioids. However, the limitations of using this compound in lab experiments include its complex synthesis method and the need for further research to fully understand its mechanism of action.

Zukünftige Richtungen

There are several future directions for the research on N-[(5-phenyl-1H-pyrazol-4-yl)methyl]-2-pyrazol-1-ylethanamine. One direction is to further investigate its potential therapeutic applications in pain management. Another direction is to explore its potential applications in other areas, such as addiction treatment. Additionally, future research could focus on improving the synthesis method of this compound and developing more efficient methods for its production. Finally, more research is needed to fully understand the mechanism of action of N-[(5-phenyl-1H-pyrazol-4-yl)methyl]-2-pyrazol-1-ylethanamine and its potential effects on the body.

Synthesemethoden

The synthesis of N-[(5-phenyl-1H-pyrazol-4-yl)methyl]-2-pyrazol-1-ylethanamine involves a multi-step process. The first step involves the reaction of 4-bromobenzaldehyde with hydrazine monohydrate to form 4-bromo-1,2-dihydropyrazole. The second step involves the reaction of 4-bromo-1,2-dihydropyrazole with phenylacetylene in the presence of copper iodide to form 5-phenyl-1H-pyrazole-4-carbaldehyde. The final step involves the reaction of 5-phenyl-1H-pyrazole-4-carbaldehyde with 2-aminoethylpyrazine in the presence of sodium triacetoxyborohydride to form N-[(5-phenyl-1H-pyrazol-4-yl)methyl]-2-pyrazol-1-ylethanamine.

Wissenschaftliche Forschungsanwendungen

N-[(5-phenyl-1H-pyrazol-4-yl)methyl]-2-pyrazol-1-ylethanamine has been found to have potential therapeutic applications in the field of pain management. It acts as a selective mu-opioid receptor agonist, which means that it can bind to and activate the mu-opioid receptors in the brain and spinal cord. This activation leads to the inhibition of pain signals, resulting in pain relief. Additionally, N-[(5-phenyl-1H-pyrazol-4-yl)methyl]-2-pyrazol-1-ylethanamine has been found to have fewer side effects compared to traditional opioid drugs, making it a promising alternative for pain management.

Eigenschaften

IUPAC Name

N-[(5-phenyl-1H-pyrazol-4-yl)methyl]-2-pyrazol-1-ylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5/c1-2-5-13(6-3-1)15-14(12-17-19-15)11-16-8-10-20-9-4-7-18-20/h1-7,9,12,16H,8,10-11H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUWLZZGSJKXWKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=NN2)CNCCN3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(5-phenyl-1H-pyrazol-4-yl)methyl]-2-pyrazol-1-ylethanamine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.